Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Overview
Description
Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate, also known as MCPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MCPP is a member of the phenylpiperazine class of compounds, which are known to have a wide range of biological activities, including the ability to modulate neurotransmitter receptors in the brain. In
Scientific Research Applications
Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has been studied extensively for its potential applications in scientific research. One of the primary areas of interest has been its ability to modulate neurotransmitter receptors in the brain. Specifically, Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and other mood disorders. Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has also been shown to have affinity for other receptors, including the dopamine D2 receptor and the alpha-1 adrenergic receptor.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate is complex and not fully understood. However, it is believed that Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate acts as a partial agonist at the 5-HT1A receptor, which leads to the modulation of neurotransmitter release in the brain. This modulation can result in changes in mood, anxiety, and other physiological responses. Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate may also interact with other receptors, such as the dopamine D2 receptor and the alpha-1 adrenergic receptor, which can further modulate its effects.
Biochemical and Physiological Effects:
Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to increase locomotor activity and induce anxiety-like behaviors. Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These effects are thought to be mediated by Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate's interaction with various receptors in the brain.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate in scientific research is its ability to modulate neurotransmitter receptors in the brain. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, there are also limitations to using Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate in lab experiments. For example, Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to have a narrow therapeutic window, meaning that even small changes in dosage can lead to significant changes in its effects. Additionally, Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to have off-target effects, which can complicate the interpretation of results.
Future Directions
There are many potential future directions for research on Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate. One area of interest is the development of more selective compounds that target specific neurotransmitter receptors in the brain. This could lead to the development of more effective treatments for mood disorders and other neurological conditions. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate and its effects on various physiological processes. Finally, more research is needed to explore the potential therapeutic applications of Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate in humans.
properties
IUPAC Name |
methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-23-17(22)13-5-4-8-19-16(13)21-11-9-20(10-12-21)15-7-3-2-6-14(15)18/h2-8H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAMGICIHLVTSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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